molecular formula C16H8N2O4 B11064861 7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide

7-Hydroxybenzo[b]phenazine-6,11-dione 5-oxide

Cat. No.: B11064861
M. Wt: 292.24 g/mol
InChI Key: LZGUNBOTQFTIAU-UHFFFAOYSA-N
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Description

7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is a complex organic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound’s interaction with cellular components, such as DNA and proteins, further contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is unique due to its specific substitution pattern and the presence of both quinone and phenazine moieties. This dual functionality enhances its redox potential and broadens its range of biological activities.

Properties

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

IUPAC Name

7-hydroxy-5-oxidobenzo[b]phenazin-5-ium-6,11-dione

InChI

InChI=1S/C16H8N2O4/c19-11-7-3-4-8-12(11)16(21)14-13(15(8)20)17-9-5-1-2-6-10(9)18(14)22/h1-7,19H

InChI Key

LZGUNBOTQFTIAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=[N+]2[O-])C(=O)C4=C(C3=O)C=CC=C4O

Origin of Product

United States

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